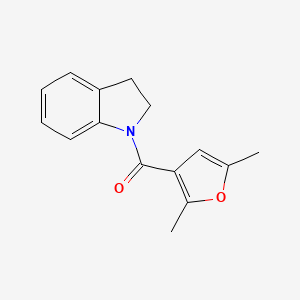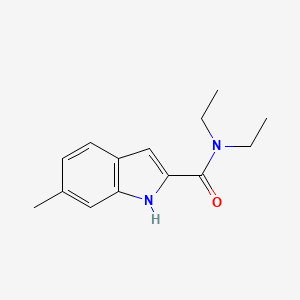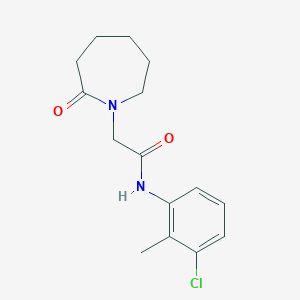
N-cyclopropyl-2-hydroxy-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-hydroxy-4-methylbenzamide (CHMB) is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the pharmaceutical industry due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-hydroxy-4-methylbenzamide has shown potential applications in the field of scientific research, particularly in the pharmaceutical industry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, N-cyclopropyl-2-hydroxy-4-methylbenzamide has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-hydroxy-4-methylbenzamide is not fully understood. However, it has been suggested that N-cyclopropyl-2-hydroxy-4-methylbenzamide may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, the inhibition of COX enzymes by N-cyclopropyl-2-hydroxy-4-methylbenzamide may contribute to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-2-hydroxy-4-methylbenzamide can reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models. Additionally, N-cyclopropyl-2-hydroxy-4-methylbenzamide has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopropyl-2-hydroxy-4-methylbenzamide is its ability to penetrate the blood-brain barrier, which makes it a potential drug candidate for the treatment of neurological disorders. However, one of the limitations of N-cyclopropyl-2-hydroxy-4-methylbenzamide is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopropyl-2-hydroxy-4-methylbenzamide. One of the potential areas of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-cyclopropyl-2-hydroxy-4-methylbenzamide. Additionally, further studies are needed to investigate the mechanism of action of N-cyclopropyl-2-hydroxy-4-methylbenzamide and its potential applications in the treatment of various diseases. Furthermore, the safety and toxicity of N-cyclopropyl-2-hydroxy-4-methylbenzamide need to be evaluated in preclinical and clinical studies before it can be considered for human use.
Conclusion:
In conclusion, N-cyclopropyl-2-hydroxy-4-methylbenzamide (N-cyclopropyl-2-hydroxy-4-methylbenzamide) is a chemical compound with potential applications in the pharmaceutical industry. Its unique chemical structure and properties make it a promising drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity.
Synthesemethoden
The synthesis of N-cyclopropyl-2-hydroxy-4-methylbenzamide involves the reaction between 2-hydroxy-4-methylbenzoic acid and cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-cyclopropyl-2-hydroxy-4-methylbenzamide as a white crystalline solid with a melting point of 198-200°C.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-9(10(13)6-7)11(14)12-8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCWZPZSFGIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-hydroxy-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)

